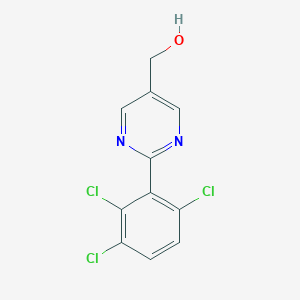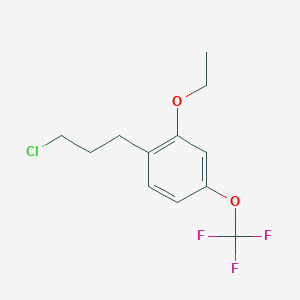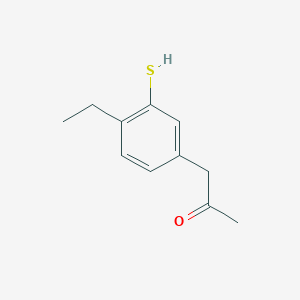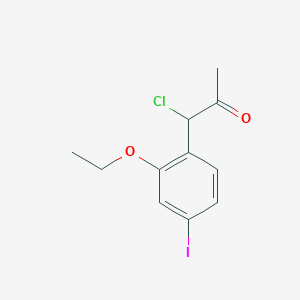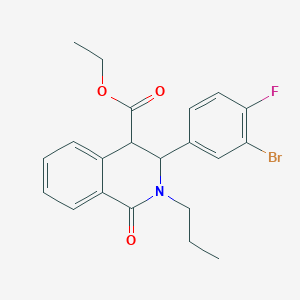
(2'-Fluorobiphenyl-4-yl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is an organic compound with the molecular formula C13H11FS and a molecular weight of 218.29 g/mol . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves the reaction of 2-fluorobiphenyl with a methylsulfane reagent under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methylsulfane, followed by nucleophilic substitution on the 2-fluorobiphenyl .
Industrial Production Methods
Industrial production of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfoxide/sulfone back to the sulfane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: De-fluorinated biphenyl, reduced sulfane
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound without any substituents.
2-Fluorobiphenyl: Similar structure but without the methylsulfane group.
4-Methylsulfanebiphenyl: Similar structure but without the fluorine atom.
Uniqueness
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is unique due to the presence of both the fluorine atom and the methylsulfane group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .
Propriétés
Formule moléculaire |
C13H11FS |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-fluoro-2-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
Clé InChI |
GWINHPZHUBLEQR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


